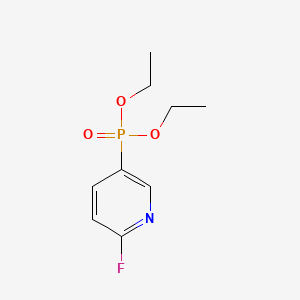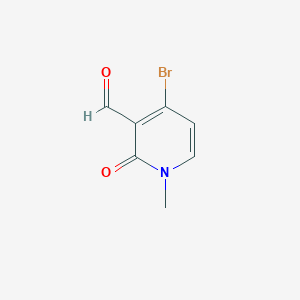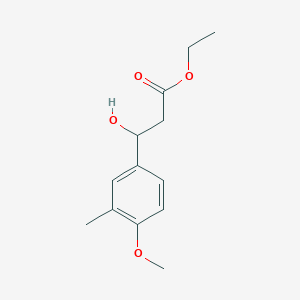![molecular formula C19H16FNO5S B13688398 3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is a complex organic compound with a unique structure that includes a fluoro-substituted benzene ring, a spirocyclic dioxolane, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Dioxolane: This step involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic conditions to form the spirocyclic structure.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride.
Substitution: Sodium methoxide, dimethyl sulfoxide, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in having a fluoro-substituted benzene ring but differs in functional groups and overall structure.
3-Fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide: Shares the fluoro group but has a different core structure and functional groups.
Uniqueness
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is unique due to its spirocyclic dioxolane structure combined with a fluoro-substituted benzene ring and a benzonitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H16FNO5S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H16FNO5S/c1-27(22,23)17-3-2-16(26-14-9-12(11-21)8-13(20)10-14)15-4-5-19(18(15)17)24-6-7-25-19/h2-3,8-10H,4-7H2,1H3 |
Clé InChI |
FTIFAISRPADZRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC24OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)










![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
